Orungal
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Overview
Description
It is widely used to treat various fungal infections, including aspergillosis, blastomycosis, coccidioidomycosis, histoplasmosis, and paracoccidioidomycosis . Orungal works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes, thereby disrupting the cell membrane’s integrity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Orungal involves multiple steps, starting from simple organic compounds. The key steps include the formation of the triazole ring and the attachment of various functional groups to achieve the final structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Orungal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxyitraconazole, a major metabolite.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include hydroxyitraconazole, keto-itraconazole, and N-desalkyl-itraconazole . These metabolites retain some antifungal activity and contribute to the overall efficacy of this compound.
Scientific Research Applications
Orungal has a wide range of scientific research applications, including:
Mechanism of Action
Orungal exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its depletion leads to increased membrane permeability and cell death. The inhibition of this enzyme is achieved through the binding of this compound to the heme iron of the enzyme, preventing the conversion of lanosterol to ergosterol .
Comparison with Similar Compounds
Similar Compounds
Orungal is similar to other azole antifungals, such as fluconazole, voriconazole, and posaconazole . These compounds share a common mechanism of action but differ in their spectrum of activity, pharmacokinetics, and side effect profiles.
Uniqueness
This compound has a broader spectrum of activity compared to fluconazole but is not as broad as voriconazole or posaconazole . It is particularly effective against Aspergillus species, which fluconazole is not . Additionally, this compound has been shown to inhibit the hedgehog signaling pathway, a unique feature that is being explored for potential cancer therapy .
Properties
Molecular Formula |
C35H38Cl2N8O4 |
---|---|
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |
InChI Key |
VHVPQPYKVGDNFY-AVQIMAJZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
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